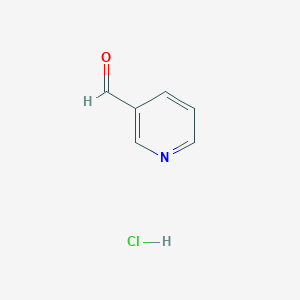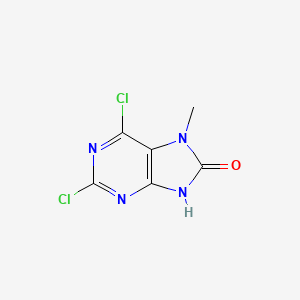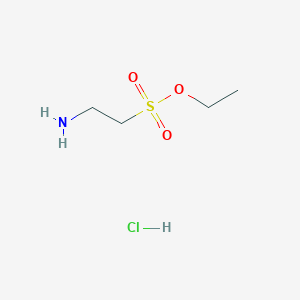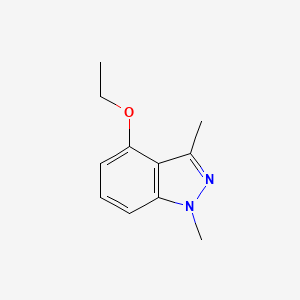![molecular formula C11H6Cl2N2 B13117615 4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
4,8-Dichloropyrrolo[1,2-a]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of chlorine atoms at positions 4 and 8 of the pyrroloquinoxaline ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloropyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-1,5-diketones with o-phenylenediamine, followed by dehydrogenation using manganese dioxide . Another approach includes the intramolecular cyclization of functionalized pyrroles under the influence of various catalysts such as boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound often employ multicomponent reactions and green chemistry principles to enhance yield and reduce environmental impact. The use of transition-metal-free conditions and eco-friendly solvents like dimethyl sulfoxide has been explored to achieve efficient synthesis .
化学反应分析
Types of Reactions
4,8-Dichloropyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrroloquinoxalines.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and reducing agents for hydrogenation reactions. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit enhanced biological activities .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic properties.
作用机制
The mechanism of action of 4,8-Dichloropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as protein kinases, which play crucial roles in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its biological effects .
相似化合物的比较
Similar Compounds
- 4,7-Dichloropyrrolo[1,2-a]quinoxaline
- 4,5-Dihydropyrrolo[1,2-a]quinoxaline
- 6,9-Dimethoxypyrrolo[1,2-a]quinoxaline
Uniqueness
4,8-Dichloropyrrolo[1,2-a]quinoxaline is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C11H6Cl2N2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC 名称 |
4,8-dichloropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-8-10(6-7)15-5-1-2-9(15)11(13)14-8/h1-6H |
InChI 键 |
ZEGUHRWWZOMQGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C1)C(=NC3=C2C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


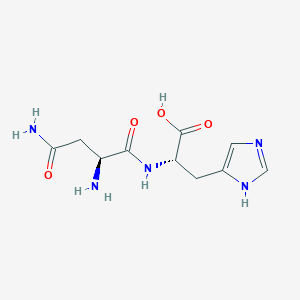
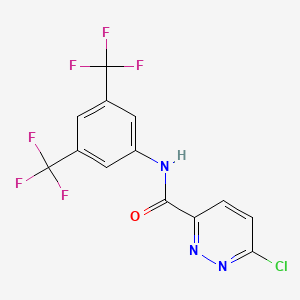
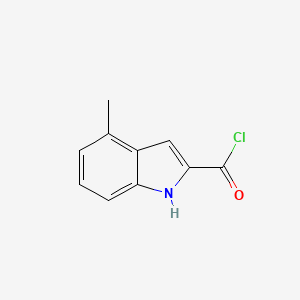

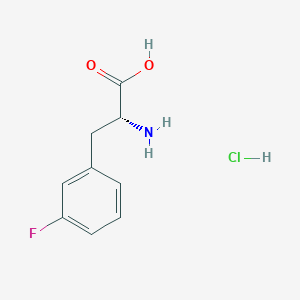
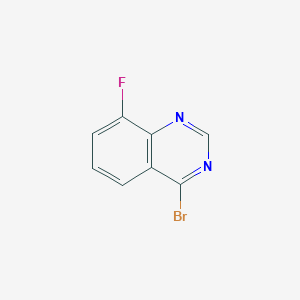
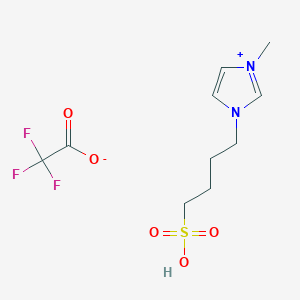
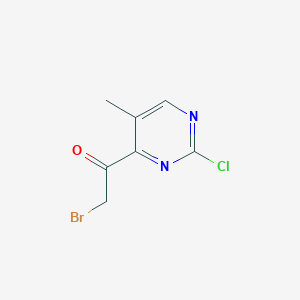
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
